7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-phenyl-2H-chromen-2-one is a chemical compound that belongs to the class of flavonoids, specifically within the chromenone family. Its molecular formula is and it has a molecular weight of 378.39 g/mol. This compound features a chromone backbone with a phenyl group and an oxo substituent, which contributes to its biological activity and potential applications in various fields.
7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-phenyl-2H-chromen-2-one is classified as a flavonoid and more specifically as a chromenone derivative. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
The synthesis of 7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-phenyl-2H-chromen-2-one can be achieved through several methods, typically involving the condensation of appropriate precursors. One common approach involves the reaction of 4-phenylcoumarin with an acylating agent to introduce the phenylpropanoyl moiety.
The molecular structure of 7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-phenyl-2H-chromen-2-one features:
The compound's structural representation can be derived from its SMILES notation: O=C(C(C)C(=O)c1ccccc1)Oc2cc(c(c(c2)O)C=O)C=O, indicating the presence of functional groups that are crucial for its biological activity .
This compound can participate in various chemical reactions typical of flavonoids:
The reactivity of this compound is influenced by the presence of electron-donating and electron-withdrawing groups on the aromatic rings, which can modulate its electrophilicity and nucleophilicity in various reactions.
The biological activity of 7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-phenyl-2H-chromen-2-one may involve multiple mechanisms:
Studies have indicated that flavonoid compounds exhibit varying degrees of bioactivity based on their structural features, particularly the substitution patterns on the chromone backbone.
7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-phenyl-2H-chromen-2-one has potential applications in:
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.: 22890-34-2
CAS No.: